7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
Overview
Description
7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H16ClFO4 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0721148 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence Properties and Sensor Development
The structural analogs of chromen-4-one derivatives have been explored for their unique fluorescence properties, particularly their environment-sensitive fluorescence. These compounds exhibit significant fluorescence in protic environments, making them valuable for developing new fluorogenic sensors. The fluorescence properties are attributed to the specific interactions between the compound and the solvent, with potential applications in chemical sensing and molecular imaging (Uchiyama et al., 2006).
Antimicrobial Activities
Several studies have synthesized halogen derivatives of benzo[h]chromene, revealing promising antimicrobial activities. These activities are attributed to novel structural derivatives, suggesting potential applications in developing new antimicrobial agents. The synthesis approach involves the creation of halophenyl derivatives, showcasing their potential as templates for further pharmaceutical development (Khafagy et al., 2002).
Photochromic Materials and Biologically Active Compounds
Chromene derivatives are also key intermediates in synthesizing photochromic materials and compounds with biological activity. Through specific reactions, such as benzannulation, these compounds are transformed into naphthopyran and naphthopyrandione units, which are essential for photochromic materials and various biologically active natural products. This highlights the compound's versatility in synthesizing materials with potential applications in optical storage, switches, and biological research (Rawat et al., 2006).
Synthesis of Warfarin Analogues
The compound's derivatives have been utilized in the synthesis of Warfarin and its analogues, leveraging their role in Michael addition reactions. This application underscores the compound's importance in creating therapeutically relevant molecules, showcasing its utility in medicinal chemistry for developing anticoagulant therapies (Alonzi et al., 2014).
Fluorescence Properties in Solid State
Further research into benzo[c]coumarin carboxylic acids has elucidated their fluorescence properties in the solid state. These findings contribute to the understanding of molecular interactions and recognition, facilitating the design of materials with specific optical properties for sensing and imaging applications (Shi et al., 2017).
Properties
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO4/c1-27-21-5-3-2-4-17(21)19-13-29-22-11-16(8-9-18(22)23(19)26)28-12-14-6-7-15(25)10-20(14)24/h2-11,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSVAOAQBLYLQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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